

Spectroscopic data for 1-(Benzylamino)propan-2-ol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Benzylamino)propan-2-ol

Cat. No.: B1329705

[Get Quote](#)

Spectroscopic Data for 1-(Benzylamino)propan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **1-(Benzylamino)propan-2-ol**. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated summaries of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a logical workflow for spectroscopic analysis.

Overview of 1-(Benzylamino)propan-2-ol

1-(Benzylamino)propan-2-ol is a secondary amine and an alcohol. Its chemical structure consists of a propan-2-ol backbone substituted with a benzylamino group at the C1 position. The molecular formula is C₁₀H₁₅NO, and it has a molecular weight of approximately 165.23 g/mol .^[1] The unique arrangement of functional groups in this molecule gives rise to a characteristic spectroscopic fingerprint.

Spectroscopic Data

The following sections present the predicted spectroscopic data for **1-(Benzylamino)propan-2-ol**. This data is compiled based on established principles of NMR, IR, and Mass Spectrometry for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.35 - 7.20	Multiplet	5H	Ar-H
~3.80	Multiplet	1H	CH(OH)
~3.75	Doublet	2H	Ph-CH ₂ -NH
~2.70	Doublet of Doublets	1H	NH-CHH-CH(OH)
~2.55	Doublet of Doublets	1H	NH-CHH-CH(OH)
~2.00 (broad)	Singlet	2H	NH, OH
~1.15	Doublet	3H	CH ₃

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) (ppm)	Assignment
~140	Ar-C (quaternary)
~128.5	Ar-CH
~128.2	Ar-CH
~127.0	Ar-CH
~67.0	CH(OH)
~56.0	NH-CH ₂ -CH(OH)
~54.0	Ph-CH ₂ -NH
~21.0	CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FT-IR Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200 (broad)	Medium-Strong	O-H and N-H stretching
3100 - 3000	Medium	Aromatic C-H stretching
2970 - 2850	Medium	Aliphatic C-H stretching
1600, 1495, 1450	Medium-Weak	Aromatic C=C stretching
1120	Strong	C-O stretching (secondary alcohol)
1100	Medium	C-N stretching
740, 700	Strong	Aromatic C-H bending (monosubstituted)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Electron Ionization Mass Spectrometry (EI-MS) Data (Predicted)

m/z	Relative Intensity (%)	Assignment
165	Moderate	[M] ⁺ (Molecular Ion)
150	Low	[M - CH ₃] ⁺
120	Low	[M - CH ₃ CHOH] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
74	High	[CH ₂ (NH)CH ₂ CH(OH)CH ₃] ⁺
44	Moderate	[CH ₃ CH=OH] ⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **1-(Benzylamino)propan-2-ol**. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

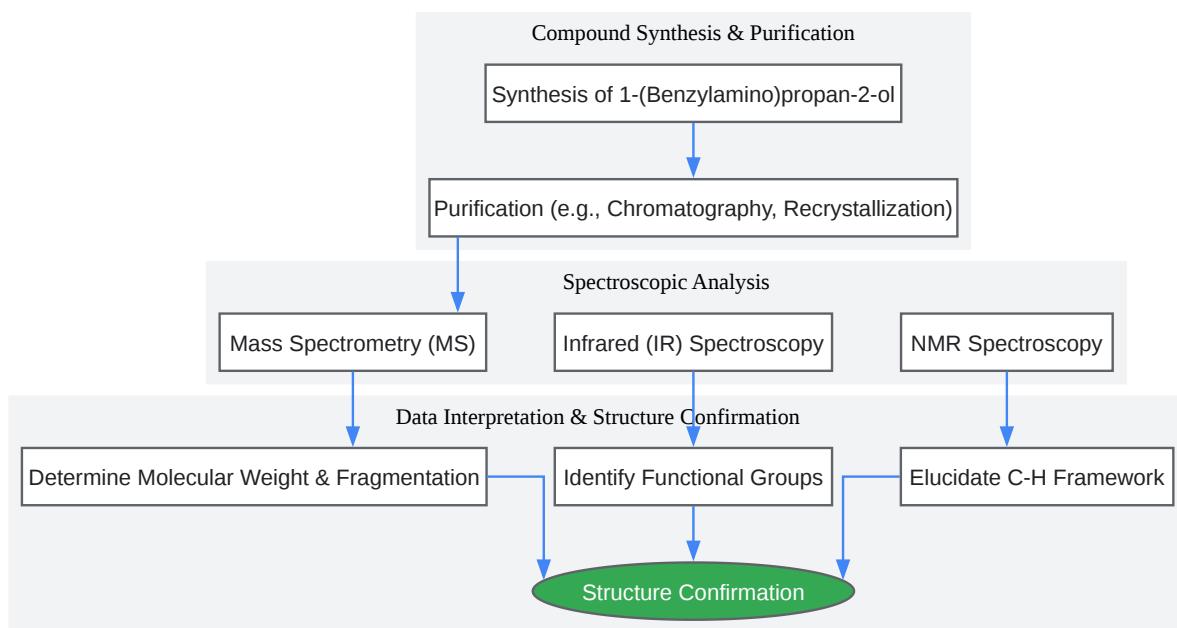
- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[\[2\]](#)
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

- Set a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.[\[3\]](#)
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - A larger number of scans will be necessary compared to ^1H NMR due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H NMR spectrum.

FT-IR Spectroscopy Protocol

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the sample directly on the ATR crystal. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Background Spectrum: Record a background spectrum of the empty sample holder/ATR crystal. This will be automatically subtracted from the sample spectrum.[\[4\]](#)
- Sample Spectrum: Acquire the IR spectrum of the sample over the range of 4000-400 cm^{-1} .[\[4\]](#)
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[\[5\]](#)

Mass Spectrometry Protocol


- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute

this solution as needed for the specific instrument.[6]

- Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small organic molecules.[7]
- Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[7]
- Detection: The detector records the abundance of each ion at a specific m/z value.[7]
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.[8]

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **1-(Benzylamino)propan-2-ol**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

This guide provides a foundational understanding of the spectroscopic properties of **1-(Benzylamino)propan-2-ol**. For definitive identification, it is recommended to compare experimentally obtained data with a certified reference standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Propanol, dl-2-benzylamino-, [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. uni-saarland.de [uni-saarland.de]
- To cite this document: BenchChem. [Spectroscopic data for 1-(Benzylamino)propan-2-ol (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329705#spectroscopic-data-for-1-benzylamino-propan-2-ol-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com